Cas no 223762-71-8 (1-(3,5-dimethylphenyl)-1h-benzoimidazole)
223762-71-8 structure
Product Name:1-(3,5-dimethylphenyl)-1h-benzoimidazole
CAS No:223762-71-8
MF:C15H14N2
MW:222.285063266754
CID:912347
PubChem ID:15421639
Update Time:2025-04-19
1-(3,5-dimethylphenyl)-1h-benzoimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-dimethylphenyl)-1h-benzoimidazole
- 1-(3,5-dimethylphenyl)benzimidazole
- 1-(3,5-dimethylphenyl)-1h-benzo[d]imidazole
- 1H-Benzimidazole, 1-(3,5-dimethylphenyl)-
- AG-E-63523
- AGN-PC-00P6QF
- CTK0J6462
- KB-213577
- SureCN5604638
- HS-5185
- 1-(3,5-dimethyl-phenyl)-1h-benzoimidazole
- 1-(3,5-dimethylphenyl)-1H-1,3-benzodiazole
- DTXSID70572623
- 1-(3,5-Dimethylphenyl)-1H-benzimidazole
- SCHEMBL5604638
- 223762-71-8
-
- Inchi: 1S/C15H14N2/c1-11-7-12(2)9-13(8-11)17-10-16-14-5-3-4-6-15(14)17/h3-10H,1-2H3
- InChI Key: QRNDODQBIAZSMS-UHFFFAOYSA-N
- SMILES: N1(C=NC2C=CC=CC1=2)C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 222.11582
- Monoisotopic Mass: 222.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
1-(3,5-dimethylphenyl)-1h-benzoimidazole Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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